1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol
Overview
Description
1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.
Mechanism of Action
Target of Action
1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol is a member of the pyrazolo[3,4-b]pyridines group . These compounds have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine . .
Mode of Action
Similar compounds in the pyrazolo[3,4-b]pyridines group have been shown to interact with their targets, leading to various biological activities .
Biochemical Pathways
Compounds in the pyrazolo[3,4-b]pyridines group have been associated with various biomedical applications .
Result of Action
Similar compounds in the pyrazolo[3,4-b]pyridines group have shown significant inhibitory activity in certain contexts .
Biochemical Analysis
Biochemical Properties
1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby modulating their activity. The compound’s interaction with these enzymes can lead to either inhibition or activation, depending on the specific kinase and the context of the reaction .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, it can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell survival and growth .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. This binding can result in changes in gene expression, as well as alterations in cellular signaling pathways. For instance, the compound’s interaction with kinases can lead to the phosphorylation of specific substrates, thereby modulating their activity and downstream effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as promoting cell survival and growth. At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. The compound can affect metabolic flux and alter the levels of specific metabolites. For example, it can modulate the activity of enzymes involved in the synthesis and degradation of nucleotides, thereby influencing cellular energy metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For instance, the compound can be transported into the nucleus, where it can interact with nuclear proteins and influence gene expression .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the mitochondria, where it can influence mitochondrial function and cellular energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in the presence of glacial acetic acid. This reaction proceeds through a cyclization mechanism to form the desired pyrazolopyridine structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of advanced materials with specific electronic and optical properties
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with similar structural features but different substitution patterns.
2H-Pyrazolo[3,4-b]pyridine: An isomeric form with the pyrazole ring in a different tautomeric state.
1-Methyl-1H-pyrazolo[3,4-b]quinoline: A related compound with an additional fused benzene ring.
Uniqueness: 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 7-position. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
1-methyl-4H-pyrazolo[4,3-b]pyridin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-10-7-5(4-9-10)8-3-2-6(7)11/h2-4H,1H3,(H,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKUFYIQAHVKSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)NC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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